methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
CAS No.: 1261018-16-9
Cat. No.: VC4384041
Molecular Formula: C23H18FN3O5S
Molecular Weight: 467.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261018-16-9 |
|---|---|
| Molecular Formula | C23H18FN3O5S |
| Molecular Weight | 467.47 |
| IUPAC Name | methyl 2-[[2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H18FN3O5S/c1-13-11-14(7-8-16(13)24)27-21(29)20-18(9-10-33-20)26(23(27)31)12-19(28)25-17-6-4-3-5-15(17)22(30)32-2/h3-11H,12H2,1-2H3,(H,25,28) |
| Standard InChI Key | GXVZUVDMUPQFHN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC)F |
Introduction
Methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound featuring a thieno[3,2-d]pyrimidine core structure. This molecule is characterized by multiple functional groups, including an amide linkage and carbonyl groups, contributing to its unique chemical properties. The compound's molecular formula is not explicitly provided, but it has a molecular weight of approximately 443.5 g/mol.
Synthesis
The synthesis of methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate typically involves multi-step synthetic routes. These may include acetylation reactions using reagents like acetic anhydride and nucleophilic substitution reactions facilitated by suitable bases. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and purity.
Synthesis Steps:
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Starting Materials: Typically involve commercially available precursors.
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Reaction Conditions: Careful control of temperature, solvent, and pH.
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Purification Techniques: Chromatography may be employed for purification.
Biological Activity and Potential Applications
Methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate exhibits significant biological activity, primarily as an adenosine receptor antagonist. Its mechanism involves inhibiting specific protein kinases involved in cell signaling pathways, which is relevant in medicinal chemistry for therapeutic applications.
Chemical Reactions and Stability
This compound can undergo several chemical reactions, including hydrolysis and nucleophilic substitution. Reaction conditions such as pH, temperature, and solvent choice significantly influence the outcome of these reactions.
Reaction Conditions:
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pH Control: Crucial for avoiding side reactions during hydrolysis.
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Temperature and Solvent: Influence reaction rates and product yields.
Analytical Techniques for Characterization
The purity and structural integrity of methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate are commonly assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and mass spectrometry.
Analytical Techniques:
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NMR: For structural confirmation.
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HPLC: For purity assessment.
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Mass Spectrometry: For molecular weight confirmation.
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